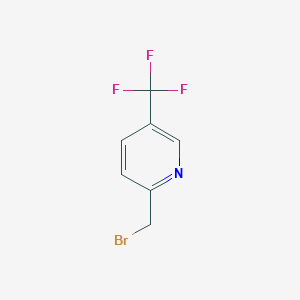

2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Descripción general

Descripción

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a bromomethyl group at the second position and a trifluoromethyl group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine typically involves the bromination of 5-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group on the pyridine ring to form the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

- Substituted pyridines with various functional groups replacing the bromomethyl group.

- Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid from oxidation reactions.

- 5-(Trifluoromethyl)pyridine from reduction reactions.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with pharmaceutical relevance.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting central nervous system disorders and infectious diseases.

Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparación Con Compuestos Similares

2-(Chloromethyl)-5-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different reaction rates and selectivity.

2-(Bromomethyl)-3-(trifluoromethyl)pyridine: The trifluoromethyl group is at the third position instead of the fifth, which can influence the compound’s electronic properties and reactivity.

2-(Bromomethyl)-5-(difluoromethyl)pyridine: The trifluoromethyl group is replaced with a difluoromethyl group, affecting the compound’s lipophilicity and metabolic stability.

Uniqueness: 2-(Bromomethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Actividad Biológica

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromomethyl group at the 2-position and a trifluoromethyl group at the 5-position. This compound has garnered interest due to its unique electronic properties and potential applications in medicinal chemistry, organic synthesis, and materials science. While specific biological activities of this compound are not extensively documented, insights can be drawn from related compounds with similar structures.

- Molecular Formula : C7H5BrF3N

- Molecular Weight : 225.99 g/mol

- Structure : The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of derivatives synthesized from this compound, making it a valuable building block in organic synthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated pyridines indicates that the positioning of substituents significantly influences their reactivity and biological activity. For instance:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | 175205-81-9 | Similar bromination pattern but different substitution position |

| 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | 1384972-85-3 | Different position for bromine substitution |

| 2-Bromo-5-(difluoromethyl)-4-methylpyridine | 1805019-61-7 | Contains difluoromethyl group instead of trifluoromethyl |

| 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | 1156542-30-1 | Contains a fluoro substituent alongside trifluoromethyl |

| 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | 1211515-87-5 | Amino group substitution provides different reactivity |

These compounds illustrate how variations in substitution patterns can lead to diverse biological activities and applications in synthetic chemistry .

Case Studies

- Amination Reactions : Research has demonstrated that this compound can undergo Pd-catalyzed amination reactions, yielding various derivatives that may exhibit enhanced biological activities. For example, one study reported successful synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives with good yields, suggesting potential applications in drug development .

- Inhibitory Studies : Although not directly related to the compound , studies on similar pyridine derivatives have shown promising results as inhibitors for various enzymes. For instance, compounds derived from pyridines have been evaluated for their inhibitory effects on human PHGDH (phosphoglycerate dehydrogenase), demonstrating significant selectivity and potency .

Propiedades

IUPAC Name |

2-(bromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXIAVUQROUXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613944 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000773-62-5 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.